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Compound Name:
1-(4-Chlorophenethyl)-5-

oxopyrrolidine-3-carboxylic acid

Cat. No.: B1362330 Get Quote

An In-Depth Technical Guide to 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic Acid:

Synthesis, Predicted Properties, and Potential Biological Applications

Introduction
1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound

featuring a pyrrolidinone core, a structural motif prevalent in a wide array of natural products

and pharmacologically active molecules. The pyrrolidinone ring, a five-membered lactam, is

recognized for its versatile biological activities. This core structure is substituted at the nitrogen

atom with a 4-chlorophenethyl group, a moiety found in various central nervous system

stimulants and other bioactive compounds.[1] The presence of a carboxylic acid group at the 3-

position of the pyrrolidinone ring further enhances the potential for biological interactions and

provides a handle for further chemical modifications.

While direct literature on this specific molecule is not readily available, this guide will serve as a

comprehensive technical overview of its potential synthesis, predicted physicochemical

properties, and hypothesized biological activities. This analysis is built upon established

chemical principles and a thorough review of the scientific literature on its constituent

precursors and structurally analogous compounds. The insights provided are intended to guide

researchers and drug development professionals in the potential exploration and application of

this novel chemical entity.
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Proposed Synthesis
The most direct and widely documented method for synthesizing 1-substituted-5-

oxopyrrolidine-3-carboxylic acids involves the reaction of itaconic acid with a primary amine.[2]

[3] This reaction proceeds via a tandem aza-Michael addition followed by an intramolecular

amidation, typically facilitated by heating.

Reaction Scheme
The proposed synthesis of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid
involves the direct condensation of 4-chlorophenethylamine and itaconic acid.
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Caption: Proposed synthesis of the target molecule.

Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar 1-substituted

5-oxopyrrolidine-3-carboxylic acids.[2][4]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine itaconic

acid (1.1 equivalents) and 4-chlorophenethylamine (1.0 equivalent).

Solvent Addition: Add water to the flask to create a slurry. Alternatively, for a solvent-free

approach, the reactants can be heated directly.[3]
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Heating: Heat the reaction mixture to reflux (if in water) or to 140-150°C (if solvent-free) for

12-24 hours.[2][3] The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).

Work-up and Isolation:

After cooling the reaction mixture to room temperature, if a precipitate has formed, it can

be collected by filtration.

If no precipitate forms, the aqueous solution can be acidified with a dilute solution of

hydrochloric acid (e.g., 5% HCl) to a pH of approximately 2-3 to precipitate the carboxylic

acid product.[2]

The resulting solid is then filtered, washed with cold water, and dried under vacuum.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent such as water, ethanol, or an ethanol/water mixture to yield the pure 1-(4-
Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid.

Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the target

molecule, calculated based on its chemical structure.
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Property Predicted Value

Molecular Formula C₁₃H₁₄ClNO₃

Molecular Weight 267.71 g/mol

Appearance Likely a white to off-white crystalline solid

Melting Point Predicted to be in the range of 150-200°C

Solubility
Sparingly soluble in water; soluble in organic

solvents

pKa
Estimated around 4-5 for the carboxylic acid

group

LogP Predicted to be in the range of 2-3

Potential Biological Activity and Therapeutic
Applications
The structural components of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid
suggest several potential areas of biological activity.

Antimicrobial and Anticancer Potential
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key feature in numerous compounds

exhibiting significant antimicrobial and anticancer properties.[2][5][6] Studies have shown that

derivatives of this scaffold can inhibit the growth of various pathogenic bacteria, including

multidrug-resistant strains of Staphylococcus aureus.[2][6] Furthermore, certain derivatives

have demonstrated potent anticancer activity against cell lines such as human lung

adenocarcinoma (A549).[5][7] The biological activity is often modulated by the nature of the

substituent on the nitrogen atom of the pyrrolidinone ring.[8] The presence of a halogenated

phenyl group, such as the 4-chlorophenethyl moiety in the target molecule, has been

associated with enhanced cytotoxic activity in some series of compounds.[9]

Central Nervous System (CNS) Activity
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Substituted phenethylamines are a well-known class of compounds with diverse effects on the

central nervous system.[1] They can act as stimulants, antidepressants, and appetite

suppressants, primarily by modulating monoamine neurotransmitter systems.[1] The 4-

chlorophenethylamine moiety in the target molecule could potentially confer activity at

dopamine, serotonin, or norepinephrine transporters or receptors.[10][11] The pyrrolidinone

core is also found in nootropic drugs like piracetam, suggesting that the target compound could

have neuromodulatory properties.

Hypothesized Mechanism of Action (Anticancer)
Based on the activities of related compounds, a potential anticancer mechanism for 1-(4-
Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid could involve the inhibition of key

cellular signaling pathways or enzymes essential for cancer cell proliferation and survival.
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Caption: Hypothesized anticancer mechanism of action.

Structure-Activity Relationships (SAR) Insights
The biological profile of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid would be

influenced by its key structural features:
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The 5-Oxopyrrolidine-3-Carboxylic Acid Core: This scaffold provides a rigid framework and

hydrogen bonding capabilities (amide carbonyl and carboxylic acid) that are crucial for

receptor or enzyme binding. The stereochemistry at the 3-position could also be a critical

determinant of activity.[12]

The 4-Chlorophenethyl Substituent: The lipophilicity and electronic properties of this group

can significantly impact cell permeability and binding affinity. The chlorine atom at the para

position can influence metabolic stability and interactions within a binding pocket.[13] The

two-carbon ethyl linker provides conformational flexibility, allowing the aromatic ring to adopt

various orientations.

The Carboxylic Acid Group: This acidic moiety can form ionic bonds or hydrogen bonds with

biological targets. It also influences the overall solubility and pharmacokinetic properties of

the molecule. Esterification or amidation of this group can be used to generate prodrugs or

new derivatives with altered activity profiles.[8]

Key Experimental Protocols: In Vitro Anticancer
Assay
To evaluate the hypothesized anticancer activity, a standard MTT assay can be performed.

Workflow for MTT Assay
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1. Seed Cancer Cells
(e.g., A549) in 96-well plate

2. Incubate for 24h
for cell attachment

3. Treat with varying concentrations
of the target compound

4. Incubate for 24-48h

5. Add MTT Reagent
(3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide)

6. Incubate for 4h
(Formation of formazan crystals)

7. Solubilize Formazan
with DMSO or other solvent

8. Measure Absorbance
at ~570 nm

9. Calculate Cell Viability
and determine IC₅₀

Click to download full resolution via product page

Caption: Workflow for determining anticancer activity.
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Step-by-Step Methodology
Cell Culture: A549 human lung adenocarcinoma cells are cultured in an appropriate medium

(e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Seeding: Cells are seeded into 96-well microplates at a density of approximately 5,000-

10,000 cells per well and allowed to adhere for 24 hours.

Compound Treatment: The target compound is dissolved in DMSO to create a stock solution,

which is then serially diluted in the cell culture medium. The cells are treated with these

dilutions (final concentrations typically ranging from 0.1 to 100 µM). A vehicle control (DMSO)

and a positive control (e.g., Cisplatin) are included.[14]

Incubation: The plates are incubated for 24 to 48 hours.

MTT Addition: After the incubation period, the medium is replaced with a fresh medium

containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by

viable cells are dissolved in 100 µL of DMSO.

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of

570 nm.

Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control

cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell

viability against the logarithm of the compound concentration.

Conclusion
1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid represents a novel chemical

entity with significant potential for biological activity, stemming from its hybrid structure that

combines the pharmacologically privileged 5-oxopyrrolidine core with a substituted

phenethylamine moiety. Based on extensive literature on analogous structures, this compound

is hypothesized to possess promising antimicrobial and anticancer properties, and may also

exhibit CNS activity. The proposed synthetic route is straightforward and based on well-

established chemical transformations. This technical guide provides a solid foundation for the
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future synthesis, characterization, and biological evaluation of this compound, highlighting it as

a compelling candidate for further investigation in drug discovery programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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